2-epi-Darunavir
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Overview
Description
2-Epi-Darunavir is a derivative of Darunavir, a well-known HIV protease inhibitor. Darunavir is widely used in the treatment of HIV-1 infection due to its high genetic barrier to resistance and effectiveness against both wild-type and drug-resistant strains of HIV . This compound shares a similar structure but differs in the stereochemistry at one specific position, which can influence its biological activity and pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Epi-Darunavir involves multiple steps, starting from commercially available starting materials. One common approach includes the use of monopotassium isocitrate as a precursor, which undergoes several chemical transformations to form the desired compound . The key steps involve the formation of a bicyclic acetal furofuranol side chain, which is crucial for the activity of the compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as hot-melt extrusion and spray-drying are employed to improve the solubility and bioavailability of the compound . These methods are designed to be scalable and cost-effective, making them suitable for large-scale manufacturing .
Chemical Reactions Analysis
Types of Reactions: 2-Epi-Darunavir undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its activity.
Reduction: Used to convert specific functional groups to their reduced forms, which can influence the compound’s stability and reactivity.
Substitution: Commonly involves replacing one functional group with another, which can be used to modify the compound’s properties.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
2-Epi-Darunavir has a wide range of scientific research applications:
Chemistry: Used as a model compound to study stereochemistry and reaction mechanisms.
Biology: Investigated for its potential as an inhibitor of various enzymes, including HIV protease.
Medicine: Explored for its antiviral properties, particularly against HIV and other viruses such as SARS-CoV-2.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
Mechanism of Action
2-Epi-Darunavir exerts its effects by inhibiting the HIV-1 protease enzyme, which is essential for viral replication and maturation. The compound binds to the active site of the protease, preventing the cleavage of viral polyproteins and thereby inhibiting the formation of mature virions . This mechanism is similar to that of Darunavir, but the stereochemical differences may result in variations in binding affinity and efficacy .
Comparison with Similar Compounds
Darunavir: The parent compound, widely used in HIV treatment.
Amprenavir: Another HIV protease inhibitor with a similar mechanism of action.
Ritonavir: Often used in combination with other protease inhibitors to enhance their efficacy.
Uniqueness of 2-Epi-Darunavir: this compound is unique due to its specific stereochemistry, which can influence its pharmacokinetic and pharmacodynamic properties. This makes it a valuable compound for studying the effects of stereochemistry on drug activity and for developing new therapeutic agents with improved efficacy and reduced resistance .
Properties
IUPAC Name |
2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl N-[4-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H37N3O7S/c1-18(2)15-30(38(33,34)21-10-8-20(28)9-11-21)16-24(31)23(14-19-6-4-3-5-7-19)29-27(32)37-25-17-36-26-22(25)12-13-35-26/h3-11,18,22-26,31H,12-17,28H2,1-2H3,(H,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJBJHOAVZSMMDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2COC3C2CCO3)O)S(=O)(=O)C4=CC=C(C=C4)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H37N3O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20861498 |
Source
|
Record name | Hexahydrofuro[2,3-b]furan-3-yl {4-[(4-aminobenzene-1-sulfonyl)(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl}carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20861498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
547.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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